molecular formula C11H13BrN2O B8318397 N'-(3-bromophenyl)cyclobutanecarbohydrazide CAS No. 1190861-41-6

N'-(3-bromophenyl)cyclobutanecarbohydrazide

Cat. No. B8318397
CAS RN: 1190861-41-6
M. Wt: 269.14 g/mol
InChI Key: MMSFMQVYUYZMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromophenyl)cyclobutanecarbohydrazide is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(3-bromophenyl)cyclobutanecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-bromophenyl)cyclobutanecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1190861-41-6

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

N'-(3-bromophenyl)cyclobutanecarbohydrazide

InChI

InChI=1S/C11H13BrN2O/c12-9-5-2-6-10(7-9)13-14-11(15)8-3-1-4-8/h2,5-8,13H,1,3-4H2,(H,14,15)

InChI Key

MMSFMQVYUYZMIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NNC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (6.90 mL, 49.22 mmol) was added dropwise to a suspension of 3-bromophenylhydrazine hydrochloride (5.00 g, 22.37 mmol) in dichloromethane (60 mL) to give a solution. The mixture was cooled in an ice-salt bath and then cyclobutanecarbonyl chloride (2.68 mL, 23.49 mmol) in dichloromethane (10 mL) was added dropwise at such a rate that the internal temperature did not exceed −10° C. After the addition, the mixture was stirred at −5° C. to −10° C. for 1.5 hours. The cooling bath was removed and the mixture was stirred for a further 2 hours at room temperature. The mixture was evaporated in vacuo and 4% aqueous sodium hydrogen carbonate solution was added. The mixture was filtered and the semi-solid was washed with 4% aqueous sodium hydrogen carbonate solution, water and diethyl ether and dried in vacuo to give the title compound (3.60 g, 60%) as a white solid.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

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